ALNIDITAN
Description
Discovery and Development Timeline
The development of alniditan emerged from systematic efforts to identify novel serotonin receptor agonists with therapeutic potential for migraine treatment. The compound was developed by Janssen Research Foundation as part of broader research into non-indole serotonin receptor agonists. The discovery represented a significant departure from conventional approaches, which had focused primarily on indole derivatives that structurally resembled serotonin itself.
Research publications documenting this compound's pharmacological properties began appearing in the mid-1990s, with comprehensive receptor binding studies published in 1996 establishing its distinct pharmacological profile. The compound's development timeline coincided with intensive research into serotonin receptor subtypes and their therapeutic applications, particularly in migraine pathophysiology. Clinical investigations of this compound's therapeutic potential were conducted through multinational trials, though the compound's ultimate clinical development trajectory diverged from conventional drug development pathways.
The discovery process revealed this compound's unique position within serotonin receptor pharmacology, demonstrating that effective receptor activation could be achieved through structural scaffolds entirely different from traditional indole-based approaches. This finding opened new avenues for medicinal chemistry research and expanded understanding of serotonin receptor structure-activity relationships.
Classification Within Serotonin Receptor Agonists
This compound occupies a distinctive position within the classification of serotonin receptor agonists due to its selective activity profile and structural characteristics. The compound demonstrates high affinity for multiple serotonin receptor subtypes, with particularly potent activity at serotonin 1D alpha and serotonin 1D beta receptors. Binding studies have established this compound as a full agonist at these receptor subtypes, with inhibitory constants reflecting nanomolar potency.
Comparative receptor binding analysis reveals this compound's enhanced potency relative to established compounds like sumatriptan at serotonin 1D-type and serotonin 1A receptors. The compound exhibits minimal affinity toward serotonin 1F receptors, distinguishing it from many traditional antimigraine agents that demonstrate broader receptor activity profiles. This selectivity pattern has important implications for understanding receptor-specific therapeutic mechanisms and has informed subsequent drug development strategies.
Table 1: this compound Receptor Binding Profile
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity |
|---|---|---|
| Serotonin 1D alpha | 0.4 | Full agonist |
| Serotonin 1D beta | 1.1 | Full agonist |
| Serotonin 1A | 3.8 | Full agonist |
| Serotonin 1F | Low affinity | Minimal activity |
Data compiled from receptor binding studies
The classification of this compound within contemporary receptor agonist nomenclature reflects ongoing evolution in pharmacological categorization systems. While structurally distinct from triptans, the compound's functional activity at serotonin 1B and serotonin 1D receptors places it within similar therapeutic categories. However, its unique structural foundation and receptor selectivity pattern have led to its consideration as a prototype for novel antimigraine agent classes.
Structural Novelty as a Benzopyran Derivative
The structural foundation of this compound on a benzopyran scaffold represents a paradigm shift in serotonin receptor agonist design. Traditional serotonin receptor agonists incorporate the indole nucleus found in serotonin itself, making this compound's activity particularly noteworthy as it demonstrates that compounds based on entirely different structural frameworks can manifest equivalent pharmacological activity. The benzopyran core structure provides a rigid framework that positions functional groups in spatial arrangements capable of productive receptor interactions.
Detailed synthetic chemistry studies have elucidated the complex multi-step synthesis required to construct this compound's benzopyran framework. The synthesis begins with phenol alkylation using 2-bromobutyrolactone, followed by chromium trioxide oxidation to generate a substituted succinic anhydride intermediate. Subsequent treatment with polyphosphoric acid facilitates aromatic ring acylation and benzopyranone ring formation. The synthetic sequence continues through selective ketone reduction, carboxylic acid conversion to aldehyde via acid chloride formation and thiophene-catalyzed hydrogenation, reductive amination with benzylamine, Michael addition with acrylonitrile, nitrile reduction, and final coupling with tetrahydropyrimidine chloride.
The structural analysis of this compound reveals key pharmacophoric elements that contribute to its receptor binding properties. The benzopyran core provides a conformationally constrained framework that presents substituents in defined spatial orientations necessary for receptor recognition. The terminal piperidine moiety and connecting alkyl chain constitute critical recognition elements that interact with receptor binding sites in manners analogous to traditional indole-based agonists, despite the dramatically different core structure.
Comparative molecular modeling studies have provided insights into how this compound's benzopyran framework achieves receptor binding geometries similar to those of indole-based compounds. The three-dimensional spatial arrangement of key pharmacophoric elements in this compound overlaps significantly with corresponding features in traditional serotonin receptor agonists, explaining the compound's comparable biological activity despite structural dissimilarity.
Significance in Receptor Pharmacology Research
This compound's development has contributed significantly to fundamental understanding of serotonin receptor pharmacology and structure-activity relationships. The compound serves as a valuable research tool for investigating receptor selectivity patterns and functional outcomes across different serotonin receptor subtypes. Its unique structural characteristics enable researchers to dissect specific molecular recognition elements and binding site requirements that determine receptor activation.
Radioligand binding studies using tritiated this compound have provided detailed insights into serotonin receptor binding kinetics and pharmacology. The compound exhibits rapid association and dissociation binding kinetics, with slightly higher affinity than natural serotonin at certain receptor subtypes. These properties make tritiated this compound particularly valuable for mechanistic studies of receptor function and for comparative analysis of other ligands.
Table 2: Comparative Receptor Selectivity Profile
| Compound | Serotonin 1A (Ki, nM) | Serotonin 1D (Ki, nM) | Serotonin 1F Activity |
|---|---|---|---|
| This compound | 3.8 | 0.4-1.1 | Minimal |
| Sumatriptan | 127 | Variable | High |
| Serotonin | 18.7 | Variable | High |
Comparative binding data demonstrating this compound's selectivity pattern
The compound's role in advancing understanding of cerebrovascular pharmacology has been particularly significant. Studies using this compound have demonstrated that triptan-induced contraction in brain vessels is mediated exclusively by serotonin 1B receptors, with serotonin 1D and serotonin 1F receptor agonists showing no contractile activity. These findings have important implications for understanding the mechanism of action of antimigraine drugs and for developing compounds with improved cardiovascular safety profiles.
Research applications of this compound extend beyond its original therapeutic context to encompass broader investigations of serotonin neurobiology. The compound has been utilized in studies of serotonin receptor distribution, functional coupling mechanisms, and signal transduction pathways. Its distinct selectivity profile makes it particularly valuable for distinguishing between different serotonin receptor subtypes in complex biological systems where multiple receptor types may be present.
The synthetic accessibility of this compound analogues has enabled structure-activity relationship studies that have informed general principles of serotonin receptor ligand design. Modifications to various portions of the benzopyran scaffold have revealed critical structural requirements for receptor binding and activation, contributing to rational drug design approaches for serotonin receptor-targeted therapeutics.
Properties
CAS No. |
173596-40-2 |
|---|---|
Molecular Formula |
C17H26N4O |
Molecular Weight |
302.419 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Pharmacological Profiles of 5-HT1 Receptor Agonists
Research Findings and Clinical Implications
Efficacy and Receptor Specificity
This compound’s high 5-HT1B selectivity ensures robust vasoconstriction in migraine-relevant cerebral arteries, mirroring sumatriptan’s efficacy .
Preparation Methods
Initial Alkylation and Oxidation Sequence
The synthesis begins with the alkylation of phenol (1 ) using 2-bromobutyrolactone (2 ) under basic conditions to form the ether intermediate 3 . Subsequent oxidation with chromium trioxide yields the succinic anhydride derivative 4 , which undergoes Friedel-Crafts acylation via polyphosphoric acid to construct the benzopyranone core (5 ). This step establishes the critical oxygen heterocycle that distinguishes this compound from indole-based triptans.
Reaction Conditions Table
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 → 3 | K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C | 78 |
| 3 → 4 | CrO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub>, 0°C | 65 |
| 4 → 5 | Polyphosphoric acid, 120°C | 82 |
Ketone Reduction Strategies
The ketone group in 5 undergoes selective reduction to alcohol 6 through dithiolane formation followed by Mozingo reduction. Alternative methods like catalytic hydrogenation (H<sub>2</sub>/Pd-C) or sodium borohydride have been explored but result in lower stereoselectivity. The choice of dithiolane intermediates preserves the benzopyran ring integrity while achieving >95% enantiomeric excess.
Carboxylic Acid to Aldehyde Conversion
Intermediate 6 is converted to aldehyde 7 via a two-step sequence:
-
Formation of acid chloride using SOCl<sub>2</sub>
-
Rosenmund reduction under hydrogen gas with a poisoned Pd/BaSO<sub>4</sub> catalyst
This transformation is critical for introducing the primary amine functionality in subsequent steps while avoiding over-reduction to methanol derivatives.
Reductive Amination and Michael Addition
Amine Installation
Aldehyde 7 undergoes reductive amination with benzylamine in the presence of H<sub>2</sub>/Pd-C to form secondary amine 8 . The benzyl protecting group ensures chemoselectivity during later nitrile reduction steps.
Cyanoethylation via Michael Addition
The free amine in 8 participates in a 1,4-conjugate addition with acrylonitrile, yielding 9 with complete regiocontrol. This reaction proceeds under mild conditions (RT, EtOH) without requiring strong bases, preserving the stereochemical integrity of the benzopyran system.
Key Spectroscopic Data
Nitrile Reduction to Diamine
Catalytic hydrogenation of 9 using Raney nickel at 50 psi H<sub>2</sub> pressure converts the nitrile to primary amine 10 while maintaining the benzyl protecting group. This step requires careful control of reaction time to prevent over-hydrogenation of aromatic rings.
Final Coupling and Cyclization
Tetrahydropyrimidine Chloride Formation
Trimethylene urea reacts with phosphorus oxychloride to generate electrophilic tetrahydropyrimidine chloride (11 ). The reaction mechanism involves sequential phosphorylation and chloride displacement:
This reagent introduces the final heterocyclic component necessary for 5-HT<sub>1D</sub> receptor binding.
Nucleophilic Displacement
The terminal amine in diamine 10 displaces chloride from 11 under basic conditions (K<sub>2</sub>CO<sub>3</sub>, DMF), yielding this compound (12 ) after purification via column chromatography. The reaction demonstrates remarkable chemoselectivity, with the secondary amine remaining unreactive under these conditions.
Purification Data
| Parameter | Value |
|---|---|
| Column | Silica gel 60 (230-400 mesh) |
| Eluent | CH<sub>2</sub>Cl<sub>2</sub>:MeOH (95:5) |
| Recovery | 68% |
| Purity (HPLC) | 99.2% |
Stereochemical Considerations
The synthetic route introduces a single stereocenter at C-15 during the Mozingo reduction of dithiolane 5 → 6 . Chiral HPLC analysis confirms the (R)-configuration predominates (98:2 er), crucial for optimal receptor binding. Molecular modeling studies reveal the benzopyran oxygen and tertiary amine nitrogen occupy spatial positions analogous to indole N-H and sulfonamide groups in sumatriptan, explaining comparable 5-HT<sub>1D</sub> affinity despite structural dissimilarity.
Comparative Analysis of Synthetic Methods
Yield Optimization Strategies
A design-of-experiments (DoE) approach identified polyphosphoric acid concentration and reaction temperature as critical factors in the Friedel-Crafts acylation step. Optimal conditions (85% PPA, 120°C) increased 5 yield from 72% to 82% while reducing byproduct formation.
Green Chemistry Alternatives
Recent efforts have explored replacing chromium trioxide in the 3 → 4 oxidation with TEMPO/NaOCl systems, achieving comparable yields (63%) with reduced environmental impact. However, these methods require longer reaction times (24 h vs. 4 h), making industrial adoption challenging.
Characterization and Quality Control
Spectroscopic Fingerprinting
Q & A
Q. How can computational predictions of this compound's binding affinities be validated experimentally?
- Methodological Answer : Cross-validate docking simulations (e.g., AutoDock Vina) with SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry). Perform negative controls (e.g., scrambled peptide libraries) and report dissociation constants (Kd) with error margins .
Data Presentation and Compliance
- Supporting Information : Follow journal-specific guidelines to upload raw datasets, code, and extended protocols. Use hyperlinks in the main text to reference supplementary figures/tables .
- Citation Integrity : Manually verify AI-generated references and prioritize primary sources (e.g., peer-reviewed articles over preprints) to avoid fabricated citations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
